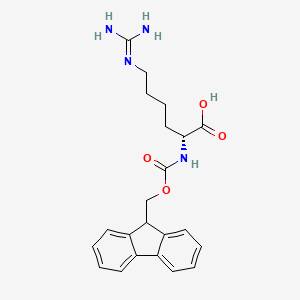
Fmoc-D-HoArg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HoArg-OH typically involves the protection of the amino and guanidino groups of homoarginine. One common method includes the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for the amino group and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for the guanidino group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) at elevated temperatures (around 45°C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The use of highly pure and inexpensive Fmoc amino acids with orthogonal side chain protecting groups allows for efficient and high-yield peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-HoArg-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Major Products Formed
The primary product formed from these reactions is the desired peptide with homoarginine residues incorporated at specific positions. Side products may include partially deprotected or truncated peptides, which are typically removed during purification.
Aplicaciones Científicas De Investigación
Fmoc-D-HoArg-OH is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Helps in studying the role of homoarginine in biological processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and biomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-D-HoArg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting self-assembly and interaction with other biomolecules. The Pbf group protects the guanidino group during synthesis, ensuring selective reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-D-HoArg-OH but with arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS.
Uniqueness
This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. Its longer side chain and additional methylene group allow for different interactions and conformations in peptides .
Propiedades
Peso molecular |
410.47 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



